

Analytical methods for 2-Chloro-4-fluoro-N-methylaniline characterization

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-N-methylaniline

CAS No.: 823189-16-8

Cat. No.: B1369932

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Application Note: Analytical Characterization of **2-Chloro-4-fluoro-N-methylaniline**

Introduction & Scope

2-Chloro-4-fluoro-N-methylaniline (CAS: 823189-16-8) is a critical pharmacophore and intermediate used in the synthesis of kinase inhibitors (specifically anilinopyrimidines) and advanced agrochemicals. Its unique substitution pattern—combining an electron-withdrawing fluorine, a steric chlorine, and a secondary amine—modulates both the metabolic stability and binding affinity of final drug candidates.

This guide provides a validated analytical framework for its characterization. Unlike generic aniline protocols, this workflow addresses the specific challenges of this molecule:

- **Basicity:** The N-methyl group increases basicity compared to the primary aniline, necessitating pH control to prevent peak tailing.
- **Impurity Profiling:** Differentiating the target secondary amine from the likely unreacted primary amine (starting material) and over-methylated tertiary amine (N,N-dimethyl impurity).
- **Volatility:** As a liquid with moderate volatility, GC is a viable orthogonal technique to HPLC.

Physicochemical Profile

Property	Value / Description	Analytical Implication
Structure	(Inferred)	C7H7ClFN
Molecular Weight	159.59 g/mol	Monoisotopic mass for MS: ~159.02
Physical State	Liquid (Pale yellow to brown)	Weighing errors possible; use density or volumetric transfer. [1]
Solubility	Soluble in MeOH, ACN, DMSO	Compatible with Reverse Phase HPLC.
pKa (Calc.)	~3.5 - 4.5 (Aniline nitrogen)	Weak base; ionized at acidic pH, neutral at basic pH.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

Objective: Primary assay for purity (>98%) and quantification of related impurities.

Expert Insight: Standard acidic mobile phases (0.1% Formic Acid) protonate the aniline (R-NH₂⁺-Me), often causing interaction with residual silanols on the column, leading to peak tailing.

- Recommendation: Use a High pH mobile phase (pH 10). This keeps the aniline neutral (unprotonated), improving peak shape, retention, and loading capacity on hybrid-silica columns.

Protocol Parameters

Parameter	Specification	Rationale
Column	Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)	Hybrid particles resist high pH dissolution.[1]
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 10 with NH ₄ OH)	Ensures analyte neutrality for sharp peaks.
Mobile Phase B	Acetonitrile (HPLC Grade)	Standard organic modifier.
Flow Rate	1.0 mL/min	Standard backpressure balance.
Gradient	0 min: 5% B 15 min: 95% B 20 min: 95% B 20.1 min: 5% B	Generic gradient to catch polar starting materials and non-polar over-alkylated impurities. [1]
Detection	UV @ 254 nm (primary), 210 nm (secondary)	254 nm targets the aromatic ring; 210 nm for non-aromatic impurities.
Column Temp	40°C	Reduces viscosity and improves mass transfer.

Impurity Separation Logic (Elution Order)

- 2-Chloro-4-fluoroaniline (Starting Material): Most polar (Primary amine). Elutes first.
- **2-Chloro-4-fluoro-N-methylaniline** (Target): Intermediate polarity.
- 2-Chloro-4-fluoro-N,N-dimethylaniline (Impurity): Most lipophilic (Tertiary amine). Elutes last.

Method 2: Gas Chromatography (GC-FID/MS)[1]

Objective: Orthogonal purity check and residual solvent analysis. Why GC? Halogenated anilines are volatile and thermally stable. GC offers superior resolution for structural isomers that might co-elute in HPLC.

Protocol Parameters

- System: Agilent 7890/8890 or equivalent.
- Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 μ m).[1]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split ratio 50:1 @ 250°C.
- Oven Program:
 - Initial: 50°C (Hold 1 min) - Traps solvents.
 - Ramp: 20°C/min to 280°C.
 - Final: 280°C (Hold 5 min).
- Detector (FID): 300°C. H₂/Air standard flows.

Expert Note: If analyzing for residual methylating agents (e.g., Methyl Iodide), use a headspace sampler or a lower initial oven temperature (35°C) to prevent loss of these highly volatile impurities.

Method 3: Spectroscopic Identification (NMR)

Objective: Structural confirmation. Key Feature: The fluorine atom provides a distinct "fingerprint" via J-coupling in both ¹H and ¹³C spectra.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

- N-Methyl Group: Look for a singlet (or doublet if H-F coupling is long-range, though rare) at δ ~2.7 - 2.9 ppm. Integration = 3H.
- Amine Proton (NH): Broad singlet at δ ~4.0 - 5.0 ppm (exchangeable with D₂O).
- Aromatic Region (δ 6.5 - 7.5 ppm):
 - Three distinct protons.

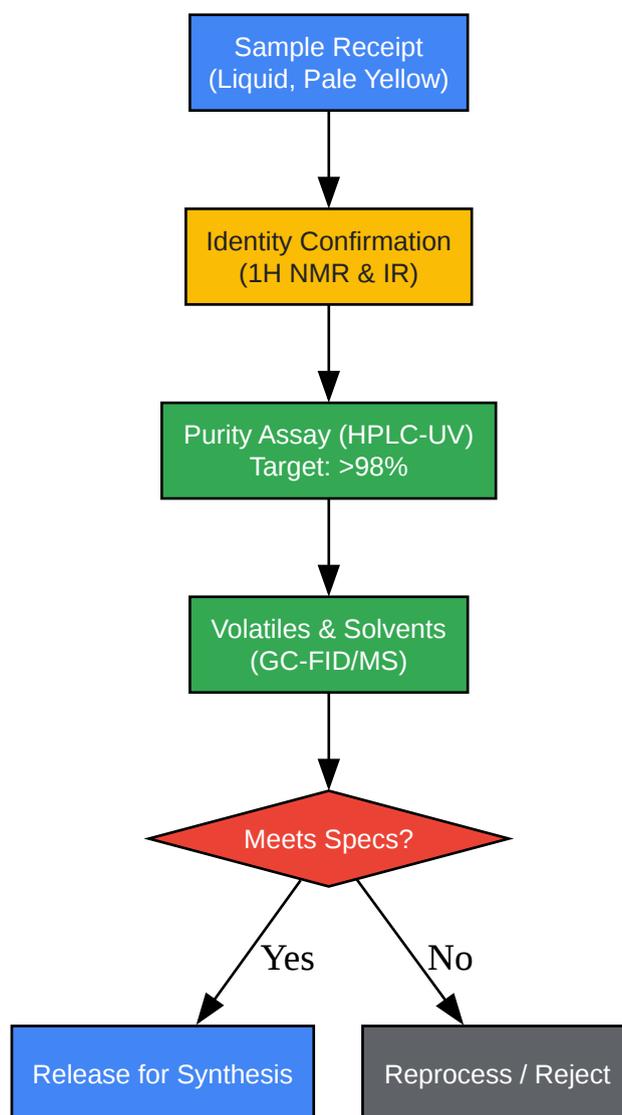
- Splitting: Complex due to ^{19}F coupling. Expect doublet of doublets (dd) or multiplets.
- Validation: The coupling constants () are typically 8-10 Hz for ortho and 5-6 Hz for meta.

19F NMR (376 MHz)

- Signal: Single distinct peak around δ -110 to -130 ppm (relative to CFCl_3).
- Utility: Highly specific for confirming the presence and integrity of the C-F bond.

Analytical Workflow Diagram

The following decision tree outlines the logical flow for characterizing a new batch of **2-Chloro-4-fluoro-N-methylaniline**.



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Figure 1: Analytical workflow for batch release of **2-Chloro-4-fluoro-N-methylaniline**.

Troubleshooting & Validation Guide

Issue	Probable Cause	Corrective Action
HPLC Peak Tailing	Protonated amine interacting with silanols.[1]	Switch to High pH Buffer (Ammonium Bicarbonate, pH 10) or add 0.1% Triethylamine (TEA) to acidic mobile phase as a sacrificial base.
Extra Peak in GC	Thermal degradation of N-oxide impurities (if present).	Lower inlet temperature to 200°C. Ensure liner is clean and deactivated.
Low Assay Value	Hygroscopic moisture absorption.	Perform Karl Fischer (KF) titration. Correct assay on an anhydrous basis.
Ghost Peaks	Carryover from previous high-conc injection.[1]	Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

- International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [\[Link\]](#)

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Sources

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Email: info@benchchem.com